molecular formula C16H21N3O2S B7442242 N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide

N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide

Cat. No.: B7442242
M. Wt: 319.4 g/mol
InChI Key: QPNUDSRCVFZCDJ-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyrazole ring substituted with a cyclohexyl group and a benzenesulfonamide moiety, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-19-16(12-15(17-19)13-8-4-2-5-9-13)18-22(20,21)14-10-6-3-7-11-14/h3,6-7,10-13,18H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNUDSRCVFZCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCCC2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.

    Introduction of the cyclohexyl group: The cyclohexyl group can be introduced via alkylation reactions.

    Attachment of the benzenesulfonamide moiety: This step involves the reaction of the pyrazole derivative with benzenesulfonyl chloride under basic conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For example, it may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

Similar compounds to N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide include other pyrazole derivatives such as:

    N-(5-trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide: Known for its potential antimalarial activity.

    Hydrazine-coupled pyrazoles: These compounds exhibit antileishmanial and antimalarial activities.

What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity .

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